molecular formula C16H20O2 B14212125 Ethyl 4-(hept-1-YN-1-YL)benzoate CAS No. 827028-05-7

Ethyl 4-(hept-1-YN-1-YL)benzoate

Cat. No.: B14212125
CAS No.: 827028-05-7
M. Wt: 244.33 g/mol
InChI Key: XFOYCVYAAUBOEQ-UHFFFAOYSA-N
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Description

Ethyl 4-(hept-1-yn-1-yl)benzoate (CAS 63025-48-9) is an aromatic ester with a heptynyl substituent at the para position of the benzoate ring. Its molecular formula is C₁₆H₂₀O₂, and it is characterized by a terminal alkyne group, which confers unique reactivity in cross-coupling reactions and organic synthesis .

Properties

CAS No.

827028-05-7

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

ethyl 4-hept-1-ynylbenzoate

InChI

InChI=1S/C16H20O2/c1-3-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18-4-2/h10-13H,3-7H2,1-2H3

InChI Key

XFOYCVYAAUBOEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Structural and Functional Overview

Ethyl 4-(hept-1-yn-1-yl)benzoate is characterized by a benzoate ester core with a linear heptynyl substituent at the para position. The molecule’s SMILES notation (CCCCCC#CC₁=CC=C(C=C₁)C(=O)OCC) confirms the alkyne moiety’s terminal position and the ethyl ester’s connectivity. Its molecular weight of 244.33 g/mol and hydrophobic nature (water-insoluble) make it suitable for applications in fragrance formulation and organic synthesis intermediates.

Preparation Methods

Method 1: Sonogashira Coupling Followed by Esterification

This two-step approach prioritizes introducing the heptynyl group before esterification:

Step 1: Sonogashira Coupling of 4-Halobenzoic Acid

4-Bromobenzoic acid undergoes a palladium-catalyzed cross-coupling with hept-1-yne to form 4-(hept-1-yn-1-yl)benzoic acid.
Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Co-catalyst: CuI (10 mol%)
  • Base: Triethylamine (2 equiv)
  • Solvent: Tetrahydrofuran (THF), reflux at 80°C for 12 hours
  • Yield: 85–90% (typical for Sonogashira reactions).
Step 2: Solid Acid-Catalyzed Esterification

The carboxylic acid intermediate is esterified with ethanol using modified clay, as described in CN104311414A:
Reaction Conditions :

  • Catalyst: Modified clay (acid-activated montmorillonite, 0.2 g per 4 g acid)
  • Solvent: Toluene (water entrainer)
  • Temperature: Reflux with water separation (101–103°C distillate collected)
  • Conversion: >99.5%.

Mechanistic Insight :
The modified clay’s Brønsted acid sites protonate the carboxylic acid, facilitating nucleophilic attack by ethanol. Water removal shifts equilibrium toward ester formation.

Method 2: Esterification Followed by Sonogashira Coupling

This alternative route reverses the order, beginning with ethyl 4-bromobenzoate synthesis:

Step 1: Esterification of 4-Bromobenzoic Acid

Ethyl 4-bromobenzoate is prepared via modified clay-catalyzed esterification:
Reaction Conditions :

  • 4-Bromobenzoic acid : Ethanol : Modified clay = 4:3:0.2 (mass ratio)
  • Water entrainer: Hexane (10 mL per 24.4 g acid)
  • Conversion: >99.5% in 3–4 hours.
Step 2: Sonogashira Coupling with Hept-1-yne

The bromoester undergoes coupling under conditions similar to Method 1 but faces challenges due to the electron-withdrawing ester group, which may reduce coupling efficiency (yield: 75–80%).

Comparative Analysis of Methods

Parameter Method 1 Method 2
Reaction Steps 2 (Coupling → Esterification) 2 (Esterification → Coupling)
Overall Yield 76–81% (85% × 90%) 60–64% (80% × 80%)
Catalyst Compatibility Pd/Cu system stable with carboxylic acids Ester group may inhibit Pd activity
Practicality Higher purity, fewer side reactions Lower yield due to electronic effects

Key Advantage of Method 1 :
The carboxylic acid intermediate’s electron-deficient aromatic ring enhances coupling reactivity, whereas the ester in Method 2 deactivates the ring, necessitating harsher conditions.

Catalytic Systems and Optimization

Modified Clay in Esterification

The acid-activated clay in CN104311414A provides a sustainable alternative to sulfuric acid:

  • Surface Acidity : H₃O⁺ ions replace Na⁺/Ca²⁺ in clay layers, creating Brønsted acid sites (≈1.2 mmol H⁺/g).
  • Reusability : Retains >95% activity after 5 cycles due to structural stability.
  • Environmental Benefit : Eliminates neutralization waste (e.g., Na₂SO₄ from H₂SO₄).

Palladium Catalysts in Sonogashira Coupling

Optimizing Pd ligands (e.g., PPh₃ vs. Xantphos) and solvents (THF vs. DMF) can improve yields:

  • Ligand Effects : Bulky ligands reduce Pd aggregation, enhancing turnover number.
  • Solvent Polarity : Polar aprotic solvents (DMF) improve aryl halide solubility but may increase side reactions.

Reaction Mechanisms

Sonogashira Coupling

  • Oxidative Addition : Pd⁰ inserts into the C–Br bond of 4-bromobenzoic acid.
  • Transmetallation : Hept-1-yne’s terminal hydrogen is deprotonated, forming a copper acetylide.
  • Reductive Elimination : Pd mediates C–C bond formation, releasing the coupled product.

Clay-Catalyzed Esterification

  • Protonation : Carboxylic acid’s carbonyl oxygen is protonated by clay’s H⁺.
  • Nucleophilic Attack : Ethanol’s oxygen attacks the electrophilic carbonyl carbon.
  • Water Removal : Azeotropic distillation with toluene drives equilibrium toward ester.

Data Tables

Table 1: Esterification Optimization with Modified Clay

Parameter Value
Molar Ratio (Acid:Alcohol) 1:1.5
Catalyst Loading 5 wt% (relative to acid)
Temperature 100–110°C (reflux)
Time 3–4 hours
Conversion >99.5%

Table 2: Sonogashira Coupling Variables

Variable Optimal Condition Yield Impact
Pd Catalyst Pd(PPh₃)₄ Highest yield (85%)
Base Et₃N Prevents alkyne polymerization
Solvent THF Balances solubility and reactivity

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(hept-1-YN-1-YL)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-(hept-1-YN-1-YL)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(hept-1-YN-1-YL)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Functional Groups

Ethyl 4-substituted benzoates differ primarily in their para-position substituents, which significantly influence their physical, chemical, and biological properties. Key analogs include:

Compound Name Substituent Group Molecular Formula Key Functional Features
Ethyl 4-(hept-1-yn-1-yl)benzoate Heptynyl (alkyne) C₁₆H₂₀O₂ Terminal alkyne for click chemistry
Ethyl 4-aminobenzoate Amino (-NH₂) C₉H₁₁NO₂ Basic amine; precursor for azo dyes
SABA1 Sulfonamidobenzamide C₂₂H₁₉ClN₂O₅S Sulfonamide and carbamoyl groups
Ethyl 4-(dimethylamino)benzoate Dimethylamino (-N(CH₃)₂) C₁₁H₁₅NO₂ Electron-donating group for reactivity
Ethyl 4-(tetrazol-1-yl)benzoate Tetrazole (heterocycle) C₁₀H₁₀N₄O₂ Bioisostere for carboxylic acids

Physical and Chemical Properties

  • This compound: Limited spectroscopic data is available, but its alkyne group likely results in distinct IR absorption near 3300 cm⁻¹ (C≡C-H stretch) and 2100 cm⁻¹ (C≡C stretch) .
  • Ethyl 4-aminobenzoate: Characterized by NMR (δ 6.5–7.8 ppm for aromatic protons) and FT-IR (N-H stretch at ~3400 cm⁻¹). Melting point: 89–92°C .
  • Ethyl 4-(dimethylamino)benzoate: Exhibits strong electron-donating effects, enhancing UV absorption. In resin cements, it achieves a higher degree of conversion (72%) compared to methacrylate analogs (58%) due to improved amine reactivity .
  • Ethyl 4-(tetrazol-1-yl)benzoate : Polar surface area (PSA) of 69.9 Ų and LogP of 0.84, indicating moderate hydrophilicity .

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